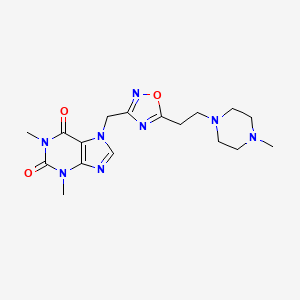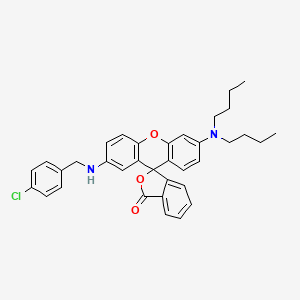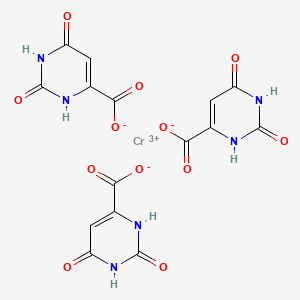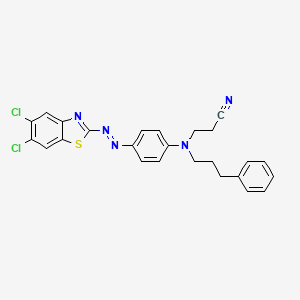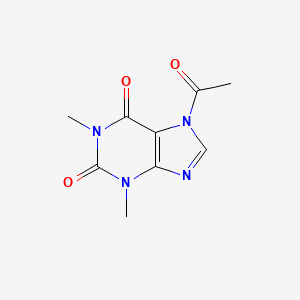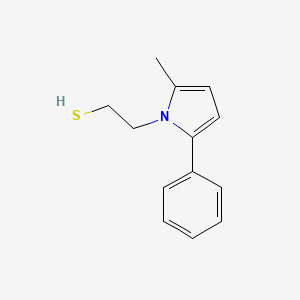
1H-Pyrrole-1-ethanethiol, 2-methyl-5-phenyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1H-Pyrrole-1-ethanethiol, 2-methyl-5-phenyl- is a heterocyclic organic compound that belongs to the pyrrole family. Pyrroles are known for their aromaticity and are found in many natural products and pharmaceuticals. This particular compound features a pyrrole ring substituted with a methyl group at the 2-position, a phenyl group at the 5-position, and an ethanethiol group at the 1-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-1-ethanethiol, 2-methyl-5-phenyl- can be achieved through various synthetic routes. One common method involves the reaction of 2-methyl-5-phenylpyrrole with ethanethiol in the presence of a suitable catalyst. The reaction conditions typically include a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1H-Pyrrole-1-ethanethiol, 2-methyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, particularly at the 3- and 4-positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic reagents such as halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are used under acidic conditions.
Major Products Formed
Oxidation: Disulfides, sulfonic acids
Reduction: Thiols, sulfides
Substitution: Halogenated pyrroles, nitropyrroles
Applications De Recherche Scientifique
1H-Pyrrole-1-ethanethiol, 2-methyl-5-phenyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
Mécanisme D'action
The mechanism of action of 1H-Pyrrole-1-ethanethiol, 2-methyl-5-phenyl- involves its interaction with various molecular targets. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of enzyme activity. The aromatic pyrrole ring can also participate in π-π interactions with aromatic amino acids, affecting protein function. Additionally, the compound can undergo redox reactions, influencing cellular redox balance and signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1H-Pyrrole, 2-methyl-: Lacks the ethanethiol and phenyl groups, making it less versatile in chemical reactions.
1H-Pyrrole, 1-methyl-: Substituted with a methyl group at the 1-position instead of an ethanethiol group.
1H-Pyrrole, 2-ethyl-1-methyl-: Contains an ethyl group at the 2-position and a methyl group at the 1-position.
Uniqueness
1H-Pyrrole-1-ethanethiol, 2-methyl-5-phenyl- is unique due to the presence of both the ethanethiol and phenyl groups, which enhance its reactivity and potential applications. The combination of these functional groups allows for a broader range of chemical modifications and interactions, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
153687-03-7 |
|---|---|
Formule moléculaire |
C13H15NS |
Poids moléculaire |
217.33 g/mol |
Nom IUPAC |
2-(2-methyl-5-phenylpyrrol-1-yl)ethanethiol |
InChI |
InChI=1S/C13H15NS/c1-11-7-8-13(14(11)9-10-15)12-5-3-2-4-6-12/h2-8,15H,9-10H2,1H3 |
Clé InChI |
AWHUAMXUUMBKMQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(N1CCS)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(E)-21-methyldocos-8-enyl] 2-methylpropyl hydrogen phosphate](/img/structure/B12712407.png)
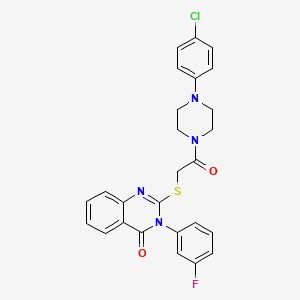
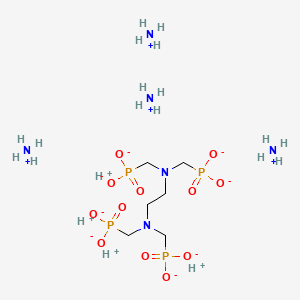
![(E)-but-2-enedioic acid;2-[4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)piperazin-1-yl]-1-(4-fluorophenyl)ethanol](/img/structure/B12712416.png)
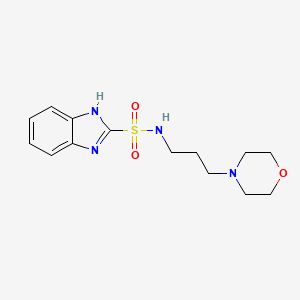
![4,4,15,15-Tetraethoxy-9,10-bis[3-(triethoxysilyl)propoxy]-3,8,11,16-tetraoxa-4,15-disilaoctadecane](/img/structure/B12712449.png)
